molecular formula C19H17N3O3 B3261432 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol CAS No. 343788-55-6

2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol

Cat. No.: B3261432
CAS No.: 343788-55-6
M. Wt: 335.4 g/mol
InChI Key: BDHZYIRNAFDXLZ-UHFFFAOYSA-N
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Description

2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole ring fused with a quinolinol moiety, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyethanol with benzimidazole, followed by cyclization with quinolinol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinol derivatives.

    Reduction: Reduction reactions can convert the quinolinol moiety into more reduced forms, altering its chemical properties.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained .

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different chemical and biological properties .

Scientific Research Applications

2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Hydroxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol
  • 2-[5-(2-Ethoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol
  • 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-7-quinolinol

Uniqueness

2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-9-10-25-14-6-7-16-15(11-14)20-12-22(16)18-8-5-13-3-2-4-17(23)19(13)21-18/h2-8,11-12,23H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHZYIRNAFDXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195510
Record name 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343788-55-6
Record name 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343788-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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